molecular formula C21H19N3O6S B12417937 Faah-IN-5

Faah-IN-5

Cat. No.: B12417937
M. Wt: 441.5 g/mol
InChI Key: AZYXDFXRWCDJIZ-UHFFFAOYSA-N
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Description

Faah-IN-5 is a compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have various therapeutic effects, including pain relief and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Faah-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Faah-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Mechanism of Action

Faah-IN-5 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to enhanced activation of cannabinoid receptors and subsequent therapeutic effects. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Faah-IN-5 include other FAAH inhibitors such as:

Uniqueness

This compound is unique in its specific structure and binding affinity to FAAH, which may result in different pharmacokinetic and pharmacodynamic properties compared to other FAAH inhibitors. Its unique chemical structure allows for specific interactions with the active site of FAAH, potentially leading to more effective inhibition and therapeutic outcomes .

Properties

Molecular Formula

C21H19N3O6S

Molecular Weight

441.5 g/mol

IUPAC Name

(4-nitrophenyl) 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C21H19N3O6S/c25-21(30-19-8-6-18(7-9-19)24(26)27)22-11-13-23(14-12-22)31(28,29)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2

InChI Key

AZYXDFXRWCDJIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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